molecular formula C23H25NO7 B1206358 4-Formylcolchicine CAS No. 2730-82-7

4-Formylcolchicine

Cat. No.: B1206358
CAS No.: 2730-82-7
M. Wt: 427.4 g/mol
InChI Key: JUWAUXATKRGHCK-KRWDZBQOSA-N
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Description

4-Formylcolchicine is a derivative of colchicine, a well-known bioactive alkaloid. Colchicine is primarily used for the treatment of acute gout and acts as an antimitotic agent by binding to tubulin. This compound has garnered attention due to its potent anticancer properties, demonstrating significant cytotoxicity against various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylcolchicine typically involves the formylation of colchicine. One common method includes the use of formylating agents such as formic acid or formyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst like aluminum chloride to facilitate the formylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Formylcolchicine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Formylcolchicine has a wide range of scientific research applications:

Mechanism of Action

4-Formylcolchicine exerts its effects primarily through the inhibition of microtubule polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. Additionally, it interferes with various inflammatory pathways, including the inhibition of the NLRP3 inflammasome and the NF-kappaB signaling pathway .

Comparison with Similar Compounds

Uniqueness: 4-Formylcolchicine stands out due to its potent anticancer properties and its ability to be further modified to create a variety of derivatives with potentially improved therapeutic profiles. Its unique formyl group allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

CAS No.

2730-82-7

Molecular Formula

C23H25NO7

Molecular Weight

427.4 g/mol

IUPAC Name

N-[(7S)-4-formyl-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C23H25NO7/c1-12(26)24-17-8-6-14-16(11-25)21(29-3)23(31-5)22(30-4)20(14)13-7-9-19(28-2)18(27)10-15(13)17/h7,9-11,17H,6,8H2,1-5H3,(H,24,26)/t17-/m0/s1

InChI Key

JUWAUXATKRGHCK-KRWDZBQOSA-N

SMILES

CC(=O)NC1CCC2=C(C(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C=O

Isomeric SMILES

CC(=O)N[C@H]1CCC2=C(C(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C=O

Canonical SMILES

CC(=O)NC1CCC2=C(C(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C=O

Synonyms

4-formylcolchicine

Origin of Product

United States

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